N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It was withdrawn from medicinal use as dangerous from the 1970s .
Synthesis Analysis
Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .Molecular Structure Analysis
Phenacetin has the molecular formula C10H13NO2 .Chemical Reactions Analysis
Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic .Physical And Chemical Properties Analysis
Phenacetin is a non-opioid analgesic without anti-inflammatory properties .Scientific Research Applications
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, including compounds related to N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. The synthesis process involved reactions of ester ethoxycarbonylhydrazones with primary amines, demonstrating the versatility of triazole derivatives in developing new antimicrobials (H. Bektaş et al., 2007).
Anticancer Activity
A series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. Some compounds exhibited significant cytotoxicity, highlighting the potential of these derivatives in cancer treatment. The research also included molecular docking studies to explore the compounds' interactions with target proteins, providing insights into their mode of action (Ravindra R. Shinde et al., 2022).
Enzyme Inhibition for Disease Control
Compounds incorporating the triazole moiety have been studied for their enzyme inhibition properties. For instance, derivatives of 1H-1,2,4-triazole have been synthesized and evaluated for their in vitro acetylcholinesterase and α-glucosidase inhibition activities. These compounds showed moderate enzyme inhibition potential, suggesting their application in controlling diseases such as Alzheimer's and diabetes. The study also utilized DFT and single crystal XRD analysis for understanding the drug-binding mechanism and mode of action (M. Saleem et al., 2018).
Organic Synthesis and Fluorophore Development
N-Ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks in the synthesis of fluorescent dyes based on 4-hydroxythiazole, demonstrating the utility of related compounds in the development of color-tunable fluorophores. These fluorophores exhibit wide fluorescence range and high quantum yields, making them suitable for various applications in material science and bioimaging (Marzena Witalewska et al., 2019).
Mechanism of Action
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-9-5-3-8(4-6-9)13-11(16)10-7-12-15-14-10/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXVOZZUKPVQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.